

2-Hydroxy-4-iodobenzamide: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: 2-Hydroxy-4-iodobenzamide

Cat. No.: B14151011

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of **2-Hydroxy-4-iodobenzamide**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages data from structurally related molecules and established principles of medicinal chemistry to provide a predictive framework and detailed experimental protocols for its characterization.

Physicochemical Properties

2-Hydroxy-4-iodobenzamide is a halogenated benzamide derivative. The presence of the iodine atom, a hydroxyl group, and an amide group dictates its physicochemical properties, including solubility and stability. Its molecular formula is $C_7H_6INO_2$, and it has a molecular weight of approximately 263.03 g/mol .^[1]^[2]

Table 1: Predicted Physicochemical Properties of **2-Hydroxy-4-iodobenzamide**

Property	Predicted Value/Characteristic	Rationale and Comparative Data
Molecular Weight	263.03 g/mol	Calculated from the molecular formula C7H6INO2.[1][2]
Appearance	White to off-white solid	Typical for small organic molecules of this class. N-hydroxy-4-iodobenzamide is described as a white to off-white solid.[3]
Melting Point (°C)	180 - 230	2-Hydroxy-5-iodobenzamide has a melting point of 186-188 °C[4][5], while 2-Hydroxy-4-iodobenzoic acid has a melting point of 229-234 °C. The melting point of 2-Hydroxy-4-iodobenzamide is expected to be within a similar range.
LogP (Octanol/Water)	~2.5	PubChem computes a XLogP3 of 2.5 for the isomeric 2-hydroxy-3-iodobenzamide.[6] The position of the iodine is not expected to drastically alter this value.
pKa	Phenolic Hydroxyl: ~8-10 Amide N-H: ~17	The phenolic hydroxyl group is acidic, while the amide proton is generally not considered acidic under physiological conditions.

Solubility Profile

The solubility of **2-Hydroxy-4-iodobenzamide** is a critical parameter for its formulation and biological testing. Based on its structure, a qualitative solubility profile can be predicted.

Table 2: Predicted Solubility of **2-Hydroxy-4-iodobenzamide**

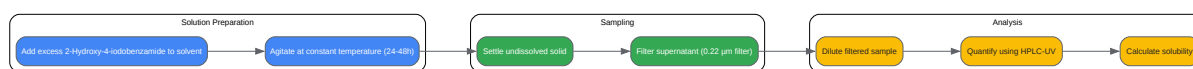
Solvent	Predicted Solubility	Rationale
Water	Sparingly soluble	The presence of polar functional groups (hydroxyl and amide) allows for hydrogen bonding with water. However, the aromatic ring and the large iodine atom contribute to its hydrophobic character, limiting aqueous solubility. This is a common characteristic for similar aromatic compounds.[7]
Polar Organic Solvents	Soluble	Expected to be soluble in solvents like ethanol, methanol, DMSO, and DMF due to the ability to form hydrogen bonds and favorable dipole-dipole interactions. N-hydroxy-4-iodobenzamide is noted to be soluble in polar organic solvents.[3]
Non-Polar Organic Solvents	Poorly soluble	Limited solubility is expected in solvents like hexane and toluene due to the polar nature of the hydroxyl and amide groups.

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to quantitatively determine the solubility of **2-Hydroxy-4-iodobenzamide** in various solvents.

Methodology:

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-Hydroxy-4-iodobenzamide** to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
 - Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand to let the undissolved solid settle.
 - Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
- Quantification:
 - Dilute the filtered supernatant with an appropriate solvent.
 - Quantify the concentration of **2-Hydroxy-4-iodobenzamide** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).^{[8][9]}
- Data Analysis:
 - Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.



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Figure 1: Workflow for Solubility Determination.

Stability Profile

The stability of **2-Hydroxy-4-iodobenzamide** must be evaluated under various stress conditions to understand its degradation pathways and establish its shelf-life.

Table 3: Predicted Stability of **2-Hydroxy-4-iodobenzamide**

Condition	Predicted Stability	Potential Degradation Pathway
Thermal	Likely stable at room temperature. Degradation may occur at elevated temperatures.	Potential for hydrolysis of the amide bond or other thermal decomposition reactions.
Hydrolytic (pH)	Stable at neutral pH. Susceptible to hydrolysis at acidic and basic pH.	Acid or base-catalyzed hydrolysis of the amide bond to form 2-hydroxy-4-iodobenzoic acid and ammonia.
Oxidative	Potentially susceptible to oxidation.	The phenolic hydroxyl group can be a site for oxidation. Iodinated aromatic compounds can undergo oxidative degradation. [10]
Photostability	Potentially susceptible to photodegradation.	Aromatic iodides can be photolabile, leading to deiodination upon exposure to UV light. [10]

Experimental Protocols for Stability Studies

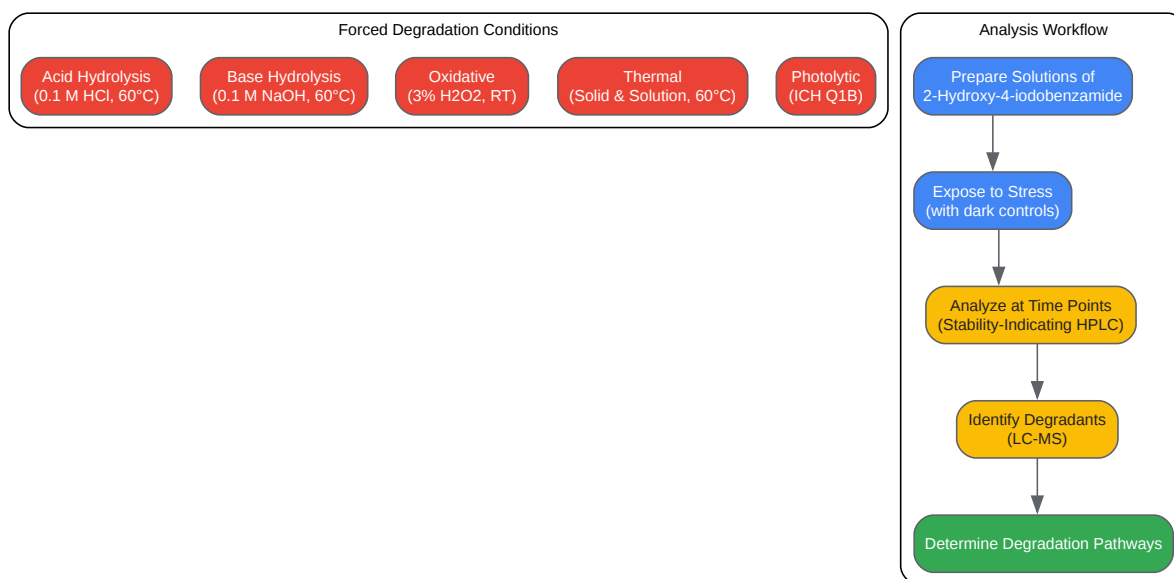
Forced degradation studies are essential to identify potential degradation products and develop a stability-indicating analytical method.

General Procedure:

- Sample Preparation: Prepare solutions of **2-Hydroxy-4-iodobenzamide** in appropriate solvents.
- Stress Conditions: Expose the samples to the stress conditions outlined below. Include control samples stored under normal conditions.
- Analysis: At specified time points, analyze the stressed samples and controls using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect any degradation products.

Specific Stress Conditions:

- Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Store solid drug and solution at 60 °C for 7 days.
- Photostability: Expose the solid drug and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.^{[11][12][13]} A dark control should be run in parallel.

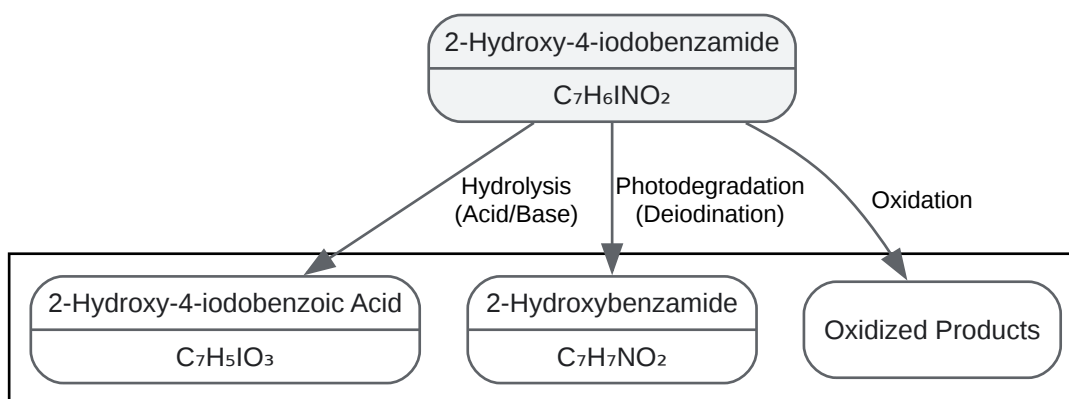


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Figure 2: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the structure of **2-Hydroxy-4-iodobenzamide** and known degradation mechanisms of similar compounds, several degradation pathways can be postulated.^[10]



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Figure 3: Postulated Degradation Pathways.

Analytical Methodologies

A stability-indicating analytical method is crucial for the accurate quantification of **2-Hydroxy-4-iodobenzamide** and its degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique.

Table 4: Recommended HPLC Method Parameters

Parameter	Recommended Condition	Rationale
Column	C18, 5 μ m, 4.6 x 250 mm	Provides good retention and separation for aromatic compounds.[8]
Mobile Phase	Acetonitrile and water (with 0.1% trifluoroacetic acid), gradient elution	A common mobile phase for separating compounds of similar polarity. The acid improves peak shape.[8]
Flow Rate	1.0 mL/min	A standard flow rate for analytical HPLC.
Detection	UV at an appropriate wavelength (e.g., 254 nm or λ_{max})	The aromatic ring provides strong UV absorbance.
Injection Volume	10 μ L	Standard injection volume.
Column Temperature	30 $^{\circ}$ C	To ensure reproducible retention times.

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended due to its high sensitivity and ability to provide molecular weight information.[8][9]

Conclusion

This guide provides a predictive overview and a practical framework for investigating the solubility and stability of **2-Hydroxy-4-iodobenzamide**. While direct experimental data is scarce, the information compiled from analogous structures offers valuable insights for researchers. The detailed experimental protocols provided herein will enable the systematic characterization of this compound, which is essential for its potential development as a therapeutic agent or a research tool. It is strongly recommended that these predictive data be confirmed through rigorous laboratory experimentation as outlined.

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